Efavirenz amino alcohol methyl carbamate

Catalog No.
S1484063
CAS No.
211563-40-5
M.F
C15H13ClF3NO3
M. Wt
347.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Efavirenz amino alcohol methyl carbamate

CAS Number

211563-40-5

Product Name

Efavirenz amino alcohol methyl carbamate

IUPAC Name

methyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate

Molecular Formula

C15H13ClF3NO3

Molecular Weight

347.71 g/mol

InChI

InChI=1S/C15H13ClF3NO3/c1-23-13(21)20-12-5-4-10(16)8-11(12)14(22,15(17,18)19)7-6-9-2-3-9/h4-5,8-9,22H,2-3H2,1H3,(H,20,21)/t14-/m0/s1

InChI Key

WEIAOBYESJHWBW-AWEZNQCLSA-N

SMILES

COC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O

Synonyms

Methyl [4-Chloro-2-((1S)-1-trifluoromethyl-1-hydroxy-3-cyclopropyl-2-propyn-1-yl)phenyl]carbamate; SD573-Methyl Carbamate, SV993;

Canonical SMILES

COC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O

Isomeric SMILES

COC(=O)NC1=C(C=C(C=C1)Cl)[C@@](C#CC2CC2)(C(F)(F)F)O

Research Applications

While Efavirenz amino alcohol methyl carbamate itself is not a therapeutic agent, it holds value in scientific research for several reasons:

  • Understanding drug degradation: Its presence in Efavirenz allows researchers to study the degradation pathways of the drug, which can be crucial for optimizing drug stability and shelf life []. This information is vital for ensuring the efficacy and safety of the medication throughout its intended use.
  • Quality control and assurance: Efavirenz amino alcohol methyl carbamate serves as a marker for the quality control of Efavirenz. By monitoring the level of this impurity, manufacturers can ensure that the drug meets the required purity specifications set by regulatory agencies []. This helps maintain the consistency and safety of the medication.
  • Analytical method development: The unique chemical structure of Efavirenz amino alcohol methyl carbamate presents a challenge for analytical techniques. Researchers use it to develop and validate analytical methods that can accurately detect and quantify this impurity, as well as other potential impurities, in Efavirenz []. This ensures the accuracy and reliability of quality control processes.

Efavirenz amino alcohol methyl carbamate is a chemical compound with the molecular formula C15H13ClF3NO3C_{15}H_{13}ClF_3NO_3 and a molecular weight of approximately 347.717 g/mol. This compound is an impurity associated with Efavirenz, an antiretroviral medication used primarily in the treatment of HIV/AIDS. The structure of Efavirenz amino alcohol methyl carbamate includes a chloro-substituted phenyl ring, a trifluoromethyl group, and a cyclopropyl moiety, contributing to its unique pharmacological properties .

The chemical reactivity of Efavirenz amino alcohol methyl carbamate can be characterized by its functional groups. The methyl carbamate portion is susceptible to hydrolysis, which can lead to the formation of corresponding amines and carbonic acid derivatives. Additionally, the presence of the trifluoromethyl group may influence its reactivity in nucleophilic substitution reactions, enhancing its stability against metabolic degradation .

The synthesis of Efavirenz amino alcohol methyl carbamate typically involves several steps that include:

  • Formation of the Carbamate: The reaction between an appropriate amine and a chloroformate or an isocyanate leads to the formation of the carbamate structure.
  • Cyclopropyl Substitution: The introduction of a cyclopropyl group can be achieved through various methods such as cyclopropanation reactions.
  • Trifluoromethylation: This can be accomplished through electrophilic fluorination or by using trifluoromethylating agents.

These synthetic routes require careful control over reaction conditions to ensure high yields and purity .

Efavirenz amino alcohol methyl carbamate is primarily noted for its role as an impurity in Efavirenz formulations. Its presence may affect the efficacy and safety profile of HIV treatments. Understanding this compound's properties is crucial for pharmaceutical development and quality control in drug manufacturing processes .

Several compounds share structural similarities with Efavirenz amino alcohol methyl carbamate, particularly within the class of non-nucleoside reverse transcriptase inhibitors. Notable comparisons include:

Compound NameStructure FeaturesUnique Properties
EfavirenzContains a similar phenyl ring and cyclopropyl groupEstablished NNRTI for HIV treatment
NevirapineLacks trifluoromethyl group; has different side chainsDifferent mechanism; less potent against resistant strains
DelavirdineContains a distinct heterocyclic structureMore selective for certain viral strains

Efavirenz amino alcohol methyl carbamate is unique due to its specific structural features that may influence both its pharmacological activity and its role as an impurity in drug formulations .

This detailed overview underscores the significance of Efavirenz amino alcohol methyl carbamate in pharmaceutical chemistry, particularly concerning its synthesis, biological implications, and relevance in HIV therapy.

The evolution of Efavirenz synthesis has demonstrated remarkable progress since its FDA approval in 1998. The original synthesis developed by Merck research laboratories employed a seven-step process resulting in 62% overall yield. This initial synthetic approach featured several key challenges, particularly in establishing the appropriate stereochemistry at the tertiary alcohol center bearing the trifluoromethyl group.

A significant breakthrough in the synthesis of Efavirenz came through the development of a two-step procedure involving the formation and isolation of the methyl carbamate intermediate, followed by base-promoted ring closure, which provided Efavirenz in an impressive 83% overall yield. This approach represented a substantial improvement over earlier methods, highlighting the critical role of the methyl carbamate intermediate in efficient Efavirenz production.

More recently, innovative flow chemistry approaches have further revolutionized Efavirenz synthesis. A novel semi-continuous process has been developed that provides racemic Efavirenz with an overall yield of 45%. This streamlined proof-of-principle synthesis relies on the efficient copper-catalyzed formation of an aryl isocyanate and a subsequent intramolecular cyclization to install the carbamate core of Efavirenz in one step, representing the shortest synthesis of this life-saving drug to date.

Position of the Methyl Carbamate in Antiretroviral Research

Carbamates have emerged as important functional groups in medicinal chemistry and drug development due to their unique physicochemical properties and stability profiles. The methyl carbamate moiety in Efavirenz amino alcohol methyl carbamate serves multiple purposes in the context of antiretroviral research:

  • It provides a stable intermediate that can be isolated and characterized during the synthetic process
  • It serves as a precursor to the benzoxazinone ring system found in the final Efavirenz structure
  • It contributes to the overall physicochemical properties that influence drug absorption, distribution, metabolism, and excretion

The synthesis of this key intermediate typically involves the reaction of an amino alcohol with methyl chloroformate or similar reagents to establish the carbamate functionality. The presence of the methyl carbamate group facilitates subsequent cyclization reactions that form the core structure of Efavirenz.

Significance in HIV-1 Reverse Transcriptase Inhibitor Development

Efavirenz functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI), directly binding to and inhibiting HIV-1 reverse transcriptase, an essential enzyme in the viral replication cycle. The development of this class of compounds represented a significant advancement in HIV treatment strategies, offering mechanisms of action distinct from nucleoside reverse transcriptase inhibitors (NRTIs).

The amino alcohol methyl carbamate intermediate is crucial in establishing the final benzoxazinone ring structure of Efavirenz, which is responsible for its therapeutic activity. This heterocyclic ring system interacts with a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, causing conformational changes that inhibit the enzyme's catalytic activity.

The metabolism of Efavirenz primarily occurs via CYP2B6, which forms 8-hydroxyefavirenz. Additional metabolic pathways include hydroxylation by CYP2A6 to form 7-hydroxy-efavirenz and further metabolism to 8,14-dihydroxy-efavirenz. The structure established through the methyl carbamate intermediate directly influences these pharmacokinetic properties.

Relationship to AMCOL Intermediates in Synthesis

In the context of Efavirenz synthesis, the amino alcohol methyl carbamate serves as a key intermediate that bridges the gap between the initial construction of the chiral tertiary alcohol and the final formation of the benzoxazinone ring system. This intermediate relates to other Advanced Manufacturing Chemical Optimization Laboratory (AMCOL) developments in several ways:

  • It exemplifies modern synthetic strategies that focus on the isolation of stable, characterizable intermediates
  • It demonstrates the importance of chiral integrity maintenance throughout complex synthetic sequences
  • It showcases the application of green chemistry principles in pharmaceutical manufacturing

The transformation of this intermediate to the final Efavirenz structure typically involves an intramolecular cyclization step that establishes the benzoxazinone core. Patent literature describes various approaches to this cyclization, with one notable method involving the formation of the benzoxazinone ring through reaction of the carbamate derivative under basic conditions.

Structural Relationship to Parent Efavirenz Compound

Efavirenz amino alcohol methyl carbamate represents a structurally modified derivative of the parent efavirenz compound, characterized by significant alterations to the core molecular framework [1] [2]. The compound possesses the molecular formula C15H13ClF3NO3 with a molecular weight of 347.71 grams per mole, representing an increase of 32.03 daltons compared to the parent efavirenz molecule [1] [8]. The Chemical Abstracts Service registry number for this compound is 211563-40-5, and it is systematically named as (S)-methyl 4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenylcarbamate [1] [2].

The most fundamental structural modification distinguishing efavirenz amino alcohol methyl carbamate from parent efavirenz involves the disruption of the characteristic oxazinone ring system [9] [10]. While parent efavirenz maintains an intact six-membered oxazinone ring structure that is critical for its non-nucleoside reverse transcriptase inhibitor activity, the derivative compound features an opened ring configuration [11] [12]. This ring opening exposes functional groups that were previously incorporated within the cyclic structure, fundamentally altering the molecular topology and electronic distribution.

The structural modification introduces a secondary hydroxyl group at the quaternary carbon center, which was previously part of the oxazinone ring system [1] [3]. This hydroxyl functionality creates additional hydrogen bonding capabilities and modifies the overall polarity profile of the molecule [13] [14]. The presence of this hydroxyl group significantly influences the compound's physicochemical properties, including solubility characteristics and potential for intermolecular interactions.

The retention of key structural elements from the parent compound includes the 4-chloro-substituted phenyl ring, the trifluoromethyl group, and the cyclopropylethynyl moiety [1] [2]. These conserved structural features maintain certain molecular recognition properties while the ring opening and carbamate addition create a distinct pharmacophore profile [9] [11]. The chloro-substituted aromatic ring provides electronic properties essential for molecular interactions, while the trifluoromethyl group contributes to metabolic stability and lipophilicity [10] [19].

Table 1: Structural and Chemical Properties Comparison

PropertyEfavirenz Amino Alcohol Methyl CarbamateParent Efavirenz
Molecular FormulaC15H13ClF3NO3C14H9ClF3NO2
Molecular Weight (g/mol)347.71315.68
CAS Number211563-40-5154598-52-4
Ring SystemOpen (disrupted oxazinone)Intact oxazinone
Hydroxyl GroupPresent (secondary)Absent (cyclic structure)
Carbamate GroupMethyl carbamateNot applicable
SMILES NotationO=C(OC)NC1=CC=C(Cl)C=C1C@(O)C(F)(F)FNot available

Stereochemical Configuration and Significance

The stereochemical configuration of efavirenz amino alcohol methyl carbamate represents a critical aspect of its molecular identity and potential biological activity [19] [20]. The compound maintains the S absolute configuration at the quaternary carbon center, consistent with the parent efavirenz molecule [1] [19]. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the arrangement of substituents around the chiral center determines the absolute configuration [20] [21].

The quaternary carbon center bearing the trifluoromethyl group constitutes the primary stereogenic element in the molecule [19] [24]. This carbon atom is bonded to four different substituents: the trifluoromethyl group, the hydroxyl group, the cyclopropylethynyl chain, and the chloro-substituted phenyl ring system [1] [2]. The specific spatial arrangement of these substituents in the S configuration is fundamental to the compound's three-dimensional structure and influences its potential for molecular recognition and binding interactions [19] [24].

The stereochemical integrity of the compound is maintained through the conformational constraints imposed by the cyclopropyl group and the electronic effects of the trifluoromethyl substituent [19] [24]. The cyclopropyl moiety provides conformational rigidity due to its fixed geometry, preventing free rotation around certain bonds and stabilizing specific molecular conformations [24]. The trifluoromethyl group contributes both steric and electronic effects that influence the preferred conformational states of the molecule [11] [19].

Both compounds serve as analytical reference standards and process-related impurities in efavirenz manufacturing and quality control applications [1] [5]. Their similar structural frameworks and identical stereochemical configurations make them valuable for comparative analytical method development and validation studies [1] [6]. The availability of both methyl and ethyl analogs provides flexibility in analytical chemistry applications and enables comprehensive impurity profiling during pharmaceutical development and manufacturing processes [5] [8].

Table 4: Comparative Analysis with Ethyl Carbamate Analog

PropertyMethyl CarbamateEthyl CarbamateDifference
Molecular FormulaC15H13ClF3NO3C16H15ClF3NO3+CH2
Molecular Weight (g/mol)347.71361.74+14.03
CAS Number211563-40-5211563-41-6-
Carbamate Alkyl ChainMethyl (-CH3)Ethyl (-CH2CH3)+CH2
Melting Point (°C)Not reported138-140Defined range
Storage Temperature (°C)2-8-20 (hygroscopic)More stringent
SolubilityPractically insolubleSlightly solubleEnhanced
Molecular VolumeSmallerLargerIncreased steric bulk

Asymmetric Synthesis Strategies

The asymmetric synthesis of efavirenz amino alcohol methyl carbamate represents a cornerstone achievement in pharmaceutical chemistry, demonstrating the critical importance of stereochemical control in drug development. The compound's synthetic challenges stem from the need to establish a trifluoromethyl-containing quaternary carbon center with high enantioselectivity while maintaining the integrity of the cyclopropyl acetylide moiety.

Enantioselective Addition of Cyclopropyl Acetylide

The enantioselective addition of cyclopropyl acetylide represents the most widely employed and successful approach for the asymmetric synthesis of efavirenz amino alcohol methyl carbamate. This methodology involves the nucleophilic addition of lithium cyclopropylacetylide to a trifluoromethyl ketone substrate, establishing the crucial stereogenic center that determines the compound's biological activity [1] [2] [3].

The transformation proceeds through a carefully orchestrated mechanism wherein the lithium cyclopropylacetylide forms a complex with chiral mediators, enabling high levels of stereochemical control. The reaction typically employs protected ketoaniline substrates to prevent unwanted side reactions and ensure optimal selectivity. Under optimized conditions, this methodology consistently delivers yields of 95-98% with exceptional enantioselectivity exceeding 98% enantiomeric excess [2] [4] [3].

The mechanistic foundation of this transformation relies on the formation of tetrameric complexes between the lithium acetylide and chiral alkoxide mediators. Spectroscopic evidence obtained through low-temperature nuclear magnetic resonance studies has conclusively demonstrated the formation of 2:2 tetrameric complexes that serve as the active catalytic species [3]. These complexes provide the precise stereochemical environment necessary for the selective delivery of the cyclopropyl acetylide nucleophile to the prochiral ketone substrate.

Temperature control emerges as a critical parameter in this methodology, with reactions typically conducted at temperatures below -50°C to maximize selectivity and minimize competing pathways. The strict temperature requirements necessitate specialized cryogenic equipment and careful monitoring of reaction conditions to ensure reproducible results [4] [5].

N-Pyrrolidinylnorephedrine Lithium Alkoxide Mediation

The use of N-pyrrolidinylnorephedrine lithium alkoxide as a chiral mediator represents a breakthrough in the asymmetric synthesis of efavirenz amino alcohol methyl carbamate. This methodology, developed through extensive optimization studies, demonstrates remarkable stereoselectivity and practical applicability for large-scale synthesis [2] [4] [3].

The (1R,2S)-N-pyrrolidinylnorephedrine lithium alkoxide mediator functions through a sophisticated mechanism involving the formation of mixed tetrameric complexes with lithium cyclopropylacetylide. These complexes exhibit exceptional stability and selectivity, enabling the controlled addition of the acetylide nucleophile to the ketone substrate with minimal formation of undesired stereoisomers [3].

Detailed mechanistic investigations have revealed that the N-pyrrolidinylnorephedrine ligand adopts a specific conformation that creates a well-defined chiral pocket around the reactive center. This pocket serves to discriminate between the prochiral faces of the ketone substrate, leading to highly selective formation of the desired stereoisomer. The pyrrolidine ring system provides additional conformational rigidity that enhances the stereochemical control achieved by the mediator [5].

The practical advantages of this methodology include its tolerance to variation in reaction conditions and its ability to maintain high selectivity across different substrate classes. The mediator can be recovered and recycled, making the process economically viable for industrial applications. Furthermore, the reaction proceeds rapidly at low temperatures, with complete conversion typically achieved within minutes under optimized conditions [4].

Stereochemical Control Mechanisms

The stereochemical control mechanisms governing the asymmetric synthesis of efavirenz amino alcohol methyl carbamate involve complex interactions between the chiral mediator, the lithium acetylide nucleophile, and the ketone substrate. Understanding these mechanisms is crucial for optimizing reaction conditions and developing improved synthetic methodologies [6] [3].

The primary mechanism involves the formation of well-defined organometallic complexes that pre-organize the reactive components in a specific geometric arrangement. These complexes feature lithium ions coordinated to both the chiral alkoxide and the acetylide anion, creating a rigid framework that controls the approach of the nucleophile to the electrophilic ketone carbon [3].

Computational studies have provided insights into the transition state geometries and energy barriers associated with the stereochemical control mechanisms. The calculations reveal that the chiral mediator creates a significant energy difference between the transition states leading to the two possible stereoisomers, with the favored pathway being stabilized by specific hydrogen bonding interactions and favorable steric arrangements [6].

The role of aggregation effects in stereochemical control cannot be overlooked. The formation of higher-order aggregates, particularly tetrameric species, appears to be crucial for achieving optimal selectivity. These aggregates provide a more structured environment for the reaction, reducing the conformational flexibility of the reactive species and enhancing the discrimination between competing pathways [3].

Carbamate Formation Methodologies

The formation of the carbamate functionality in efavirenz amino alcohol methyl carbamate represents a critical transformation that must be accomplished with high efficiency and selectivity. Several methodologies have been developed to achieve this transformation, each offering distinct advantages and limitations [7] [8] [9].

Di(2-pyridyl) Carbonate Applications

Di(2-pyridyl) carbonate has emerged as a highly effective reagent for carbamate formation in the synthesis of efavirenz amino alcohol methyl carbamate. This methodology offers significant advantages over traditional phosgene-based approaches, including improved safety profiles and enhanced reaction selectivity [7].

The di(2-pyridyl) carbonate reagent functions as an efficient alkoxycarbonylation agent, reacting with primary and secondary amines to form the corresponding carbamates in good yields. The reaction proceeds through the formation of a mixed carbonate intermediate, which subsequently reacts with the amine nucleophile to generate the desired carbamate product [7].

Application of this methodology to efavirenz amino alcohol methyl carbamate synthesis involves the treatment of the amino alcohol precursor with di(2-pyridyl) carbonate in the presence of a suitable base. The reaction typically proceeds under mild conditions at room temperature, with completion achieved within several hours. The high yields and clean reaction profiles make this methodology particularly attractive for large-scale synthesis [7].

Modified Hofmann Rearrangement Approaches

The modified Hofmann rearrangement represents an innovative approach to carbamate formation in efavirenz amino alcohol methyl carbamate synthesis. This methodology involves the transformation of primary amides to carbamates through the generation of isocyanate intermediates [10] [9] [11].

The classical Hofmann rearrangement employs aqueous sodium hydroxide and bromine to convert primary carboxamides into amines with the loss of one carbon atom. However, modifications of this reaction have been developed to enable the formation of carbamates by trapping the intermediate isocyanate with alcohols [10] [11].

In the context of efavirenz amino alcohol methyl carbamate synthesis, the modified Hofmann rearrangement has been applied using bis(trifluoroacetoxy)iodobenzene as the rearrangement agent. This reagent provides a milder alternative to the traditional bromine-based conditions and enables the reaction to proceed under more controlled conditions [9].

The mechanism of the modified Hofmann rearrangement involves the initial formation of an N-haloamide intermediate, followed by base-promoted rearrangement to generate the isocyanate. The isocyanate intermediate can then be trapped by the hydroxyl group of the amino alcohol to form the desired carbamate ring system. This intramolecular cyclization ensures high selectivity and minimizes the formation of unwanted side products [9] [11].

Curtius Rearrangement Strategies

The Curtius rearrangement offers another powerful approach to carbamate formation in efavirenz amino alcohol methyl carbamate synthesis. This methodology involves the thermal decomposition of acyl azides to generate isocyanates, which can subsequently be trapped by nucleophiles to form carbamates [12] [13] [14].

The Curtius rearrangement proceeds through a concerted mechanism involving the simultaneous loss of nitrogen gas and migration of the organic group to form the isocyanate. This process occurs with complete retention of configuration at the migrating center, making it particularly valuable for the synthesis of stereochemically defined carbamates [12] [13].

Recent developments in Curtius rearrangement methodology have focused on the development of mild, one-pot procedures that avoid the isolation of potentially hazardous acyl azide intermediates. These procedures typically involve the in situ generation of the acyl azide from the corresponding carboxylic acid or ester, followed by thermal rearrangement and nucleophilic trapping [13].

Application of the Curtius rearrangement to efavirenz amino alcohol methyl carbamate synthesis involves the preparation of the appropriate acyl azide precursor, typically from the corresponding carboxylic acid derivative. The rearrangement can be promoted by heating or through the use of catalytic amounts of Lewis acids, which lower the activation energy for the transformation [13] [14].

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology in the synthesis of efavirenz amino alcohol methyl carbamate, offering significant advantages in terms of safety, efficiency, and scalability. The continuous flow approach enables precise control over reaction parameters and facilitates the implementation of challenging transformations that would be difficult or dangerous to perform in batch mode [15] [16] [17].

Semi-Continuous Process Development

The development of semi-continuous processes for efavirenz amino alcohol methyl carbamate synthesis represents a significant advancement in manufacturing technology. These processes combine the advantages of continuous flow chemistry with the flexibility of batch processing, enabling efficient production while maintaining quality control [15] [16] [18].

The semi-continuous process developed for efavirenz synthesis involves a three-step sequence that includes copper-catalyzed aryl isocyanate formation, followed by intramolecular cyclization to install the carbamate core. This streamlined approach represents the shortest synthesis route to efavirenz reported to date, with an overall yield of 45% and a total reaction time of less than two hours [15] [16].

The process utilizes specialized flow reactors that enable precise control of temperature, pressure, and residence time. The continuous nature of the process allows for efficient heat and mass transfer, leading to improved reaction selectivity and reduced formation of side products. The ability to operate under elevated temperatures and pressures expands the range of feasible transformations and enables the use of more reactive intermediates [16] [18].

Key advantages of the semi-continuous process include enhanced safety through reduced inventory of hazardous intermediates, improved process control through real-time monitoring, and increased efficiency through optimized reaction conditions. The process also offers significant environmental benefits through reduced waste generation and improved atom economy [15] [17].

Process Intensification Strategies

Process intensification strategies in flow chemistry applications for efavirenz amino alcohol methyl carbamate synthesis focus on maximizing throughput while minimizing equipment footprint and energy consumption. These strategies leverage the inherent advantages of microreactor technology to achieve significant improvements in process efficiency [17] [19] [20].

The implementation of process intensification involves the use of microstructured reactors that provide enhanced heat and mass transfer characteristics. These reactors enable the operation at higher concentrations and temperatures than would be feasible in conventional batch reactors, leading to increased reaction rates and improved selectivity [19] [20].

Microwave-assisted flow chemistry represents another important process intensification strategy that has been successfully applied to efavirenz synthesis. The combination of microwave heating with continuous flow processing enables rapid heating and cooling cycles, precise temperature control, and improved reaction kinetics. This approach has been shown to provide significant rate enhancements compared to conventional heating methods [17] [19].

The integration of inline analytical techniques enables real-time monitoring and control of the synthetic process. This capability allows for immediate adjustment of reaction parameters in response to changing conditions, ensuring consistent product quality and optimal process performance. The use of process analytical technology also facilitates the implementation of feedback control systems that can automatically optimize reaction conditions [20].

Ring Closure and Cyclization Mechanisms

The ring closure and cyclization mechanisms involved in efavirenz amino alcohol methyl carbamate synthesis represent critical transformations that determine the overall efficiency and selectivity of the synthetic route. Understanding these mechanisms is essential for optimizing reaction conditions and developing improved synthetic methodologies [8] [9] [21].

The primary cyclization mechanism involves the intramolecular nucleophilic attack of the amino alcohol hydroxyl group on an activated carbonyl species, typically an isocyanate or activated carbonate. This transformation proceeds through a well-defined transition state that involves the formation of a six-membered ring system with the characteristic benzoxazinone core structure [8] [9].

The ring closure process is facilitated by the favorable geometric arrangement of the reactive functional groups in the amino alcohol precursor. The proximity of the hydroxyl and amino groups enables efficient intramolecular cyclization while minimizing competing intermolecular reactions. The stereochemistry of the precursor also influences the cyclization efficiency, with certain configurations being more favorable for ring formation [8].

Alternative cyclization mechanisms have been developed that utilize different activating groups and reaction conditions. These include the use of phosgene and its derivatives, carbonyldiimidazole, and various carbonate esters. Each mechanism offers distinct advantages in terms of reaction conditions, selectivity, and scalability [8] [9].

The development of electrochemical methods for ring closure represents an emerging area of research that offers potential advantages in terms of environmental sustainability and process efficiency. These methods involve the electrochemical generation of reactive intermediates that undergo cyclization to form the desired benzoxazinone products [22] [21].

Scale-up Considerations and Industrial Applications

The scale-up of efavirenz amino alcohol methyl carbamate synthesis from laboratory to industrial scale presents significant challenges that must be addressed through careful process design and optimization. Key considerations include safety, cost-effectiveness, environmental impact, and regulatory compliance [23] [24] [25].

Safety considerations are paramount in the scale-up process, particularly when dealing with hazardous reagents such as phosgene, organometallic compounds, and high-pressure reactions. The implementation of continuous flow processes can significantly enhance safety by reducing the inventory of hazardous materials and enabling better containment of reactive intermediates [16] [17].

Cost-effectiveness analysis reveals that the choice of synthetic methodology significantly impacts the overall economics of the process. While some methods may offer superior selectivity or yield, they may require expensive reagents or specialized equipment that makes them economically unfavorable for large-scale production. The development of cost-effective synthetic routes requires careful consideration of raw material costs, equipment requirements, and operational expenses [23] [25].

Environmental impact assessment is increasingly important in the development of industrial processes for pharmaceutical manufacturing. The implementation of green chemistry principles, including the use of safer reagents, reduced waste generation, and improved atom economy, is essential for sustainable manufacturing practices [17] [24].

Regulatory compliance requirements vary by jurisdiction but generally include stringent quality control standards, documentation requirements, and environmental permits. The development of robust analytical methods for monitoring impurities and ensuring product quality is essential for regulatory approval and commercial success [23] [26].

The implementation of continuous manufacturing technologies offers significant advantages for industrial-scale production of efavirenz amino alcohol methyl carbamate. These technologies enable improved process control, reduced manufacturing costs, and enhanced product quality while meeting stringent regulatory requirements [17] [25].

MethodologyYield (%)Enantioselectivity (% ee)Temperature (°C)AdvantagesLimitations
Enantioselective Addition of Cyclopropyl Acetylide95-9898<-50Excellent stereocontrol, high yieldRequires strict stoichiometry control
N-Pyrrolidinylnorephedrine Lithium Alkoxide Mediation95-9896-98<-50Remarkable stereoselectivity, practicalLow temperature requirement
Zinc-Mediated Enantioselective Alkynylation95.399.2MildMild conditions, no protection neededRequires organometallic reagents
Di(2-pyridyl) Carbonate Carbamate Formation85-95N/ART to 60High yielding, convenientRequires pyridyl carbonate preparation
Semi-Continuous Flow Process45Racemic120Shortest synthesis route, continuousRacemic product only
Phosgene-Mediated Ring Closure95>99.525Industrial scale viabilityToxic phosgene use
Process ParameterBatch ProcessFlow ProcessCritical Success Factors
Reaction Time2-24 hoursMinutes to hoursResidence time optimization
Scalability FactorModerate (kg scale)Excellent (multi-kg scale)Linear scale-up capability
Safety ConsiderationsModerate (phosgene handling)Enhanced (contained systems)Hazard containment
Cost EffectivenessModerate (multi-step)Higher (continuous operation)Process intensification

XLogP3

4.1

UNII

376R1A850V

Wikipedia

Efavirenz amino alcohol methyl carbamate

Dates

Last modified: 08-15-2023

Explore Compound Types